molecular formula C20H20N2O3 B12611795 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate CAS No. 918887-12-4

4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate

Cat. No.: B12611795
CAS No.: 918887-12-4
M. Wt: 336.4 g/mol
InChI Key: LVKRAAWHMOXWRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate typically involves the regioselective lithiation of pyridine derivatives followed by transmetalation and subsequent reactions with various electrophiles . For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C can be followed by transmetalation with organomagnesium halides to produce mixed diorganomagnesiums. These intermediates can then undergo elimination and regioselective addition reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, organomagnesium halides, and various electrophiles. Reaction conditions typically involve low temperatures (e.g., -78°C) for lithiation and elevated temperatures for subsequent reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, regioselective addition of organomagnesium halides followed by electrophilic quenching can produce polyfunctional pyridines .

Scientific Research Applications

4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and naphthalene derivatives, such as:

  • 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine
  • 1,8-Naphthyridine derivatives
  • 4,4’-Bipyridine derivatives

Uniqueness

Its trihydrate form also adds to its uniqueness by influencing its solubility and reactivity .

Properties

CAS No.

918887-12-4

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-(8-pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate

InChI

InChI=1S/C20H14N2.3H2O/c1-3-17-4-2-6-19(16-9-13-22-14-10-16)20(17)18(5-1)15-7-11-21-12-8-15;;;/h1-14H;3*1H2

InChI Key

LVKRAAWHMOXWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=NC=C3)C(=CC=C2)C4=CC=NC=C4.O.O.O

Origin of Product

United States

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